molecular formula C14H13N5O5 B11689624 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide

Cat. No.: B11689624
M. Wt: 331.28 g/mol
InChI Key: NGRIMGBKWOVVBY-GIDUJCDVSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled temperature and pH conditions.

    Condensation Reaction: The final step involves the condensation of the benzodioxole aldehyde with the triazine hydrazide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)BUTANEHYDRAZIDE
  • N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ETHANEHYDRAZIDE

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the benzodioxole and triazine moieties contributes to its versatility in various applications.

Properties

Molecular Formula

C14H13N5O5

Molecular Weight

331.28 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide

InChI

InChI=1S/C14H13N5O5/c20-12(4-2-9-13(21)16-14(22)19-17-9)18-15-6-8-1-3-10-11(5-8)24-7-23-10/h1,3,5-6H,2,4,7H2,(H,18,20)(H2,16,19,21,22)/b15-6+

InChI Key

NGRIMGBKWOVVBY-GIDUJCDVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC3=NNC(=O)NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O

Origin of Product

United States

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